Batimastat sodium salt
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Overview
Description
It is widely recognized for its ability to inhibit various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 . Batimastat sodium salt has been extensively studied for its potential therapeutic applications, particularly in the field of oncology, due to its anti-metastatic and anti-angiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Batimastat sodium salt involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the hydroxamic acid moiety, which is crucial for its MMP inhibitory activity . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Batimastat sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions are typically optimized to achieve the desired products with high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
Batimastat sodium salt has a wide range of scientific research applications, including:
Mechanism of Action
Batimastat sodium salt exerts its effects by inhibiting the activity of MMPs. It mimics the natural substrates of MMPs, binding to the active site and preventing the enzymes from degrading extracellular matrix components . This inhibition of MMP activity leads to reduced tumor growth, invasion, and metastasis, making this compound a promising therapeutic agent in oncology .
Comparison with Similar Compounds
Batimastat sodium salt is often compared with other MMP inhibitors, such as Marimastat. Both compounds share similar inhibitory profiles against MMPs, but Marimastat has improved pharmacokinetic properties, making it more suitable for clinical use . Other similar compounds include Doxycycline calcium, Imidapril, and Edaravone, which also target MMPs but have different mechanisms of action and therapeutic applications .
Properties
Molecular Formula |
C23H31N3NaO4S2 |
---|---|
Molecular Weight |
500.6 g/mol |
InChI |
InChI=1S/C23H31N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28);/t17-,18+,19+;/m1./s1 |
InChI Key |
UBLUDVOPXOONHM-WXLIBGKBSA-N |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na] |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na] |
Origin of Product |
United States |
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